CS(=O)(=O)c1ccc(CCC(O)=O)cc1
. The InChI is 1S/C10H12O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12)
.
3-[4-(Methylsulfamoyl)phenyl]propanoic acid is a chemical compound with the molecular formula . It is classified as an aromatic sulfonamide derivative, which indicates its potential utility in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. The compound's structure features a propanoic acid moiety attached to a phenyl group that carries a methylsulfamoyl substituent, enhancing its biological activity.
This compound can be sourced from various chemical suppliers and is primarily classified under organic compounds, specifically as a sulfonamide. Sulfonamides are known for their antibacterial properties and are often used as intermediates in drug synthesis. The compound's unique structure positions it within the category of compounds that may exhibit activity against specific receptors or enzymes in metabolic pathways.
The synthesis of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid typically involves several key steps:
The detailed reaction mechanisms often involve electrophilic aromatic substitution followed by nucleophilic attack on activated positions on the aromatic ring.
The molecular structure of 3-[4-(Methylsulfamoyl)phenyl]propanoic acid can be represented as follows:
The structural representation can be visualized using molecular modeling software, which helps in understanding its three-dimensional conformation and potential interaction sites for biological activity.
3-[4-(Methylsulfamoyl)phenyl]propanoic acid can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy.
The mechanism of action for 3-[4-(Methylsulfamoyl)phenyl]propanoic acid is not fully elucidated but is believed to involve interaction with specific biological receptors or enzymes.
Quantitative data from pharmacological studies would provide insight into its potency and selectivity against various targets.
3-[4-(Methylsulfamoyl)phenyl]propanoic acid exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in biological systems and its suitability for pharmaceutical formulations.
3-[4-(Methylsulfamoyl)phenyl]propanoic acid has potential applications in several scientific fields:
Research continues to explore its full range of applications, particularly in developing targeted therapies that leverage its unique chemical structure.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4